molecular formula C9H11NO B8785893 4-Methyl-1,3-dihydroisobenzofuran-5-amine

4-Methyl-1,3-dihydroisobenzofuran-5-amine

Cat. No.: B8785893
M. Wt: 149.19 g/mol
InChI Key: QMUNGVHKZHNRLG-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dihydroisobenzofuran-5-amine is a chemical compound with the molecular formula C9H11NO It is a derivative of isobenzofuran, a heterocyclic compound known for its reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3-dihydroisobenzofuran-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylphenylamine with phthalic anhydride, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-dihydroisobenzofuran-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

4-Methyl-1,3-dihydroisobenzofuran-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-dihydroisobenzofuran-5-amine involves its interaction with specific molecular targets. The compound can act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage. Its amine group allows it to form hydrogen bonds and interact with various biological molecules, influencing pathways related to inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dihydroxy-5-methoxy-7-methylphthalide
  • 4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran
  • 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran

Uniqueness

4-Methyl-1,3-dihydroisobenzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-methyl-1,3-dihydro-2-benzofuran-5-amine

InChI

InChI=1S/C9H11NO/c1-6-8-5-11-4-7(8)2-3-9(6)10/h2-3H,4-5,10H2,1H3

InChI Key

QMUNGVHKZHNRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1COC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-iodo-1,3-dihydro-2-benzofuran-5-amine (563 g, 2.16 mmol) in 1,4-dioxane (15 mL) under N2 was added CsF (1.15 g, 7.56 mmol), MeB(OH)2 (387 g, 6.47 mmol) and PdCl2(DPPF) (176 mg, 0.216 mmol). The mixture was heated at 80° C. for 4 h. The mixture was cooled to room temperature and then diluted with EtOAc (40 mL) and water (40 mL). The mixture was filtered through Celite. The organic layer was separated and the aqueous layer was extracted with EtOAc (2×15 mL). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to afford 4-methyl-1,3-dihydro-2-benzofuran-5-amine. LCMS calc.=150.1; found=149.9 (M+H)+. 1H NMR (500 MHz, CDCl3): δ 6.92 (d, J=7.8 Hz, 1H); 6.66 (d, J=7.9 Hz, 1H); 5.11 (s, 4H); 3.63 (br s, 2H); 2.08 (s, 3H)
Quantity
563 g
Type
reactant
Reaction Step One
Name
Quantity
1.15 g
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reactant
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387 g
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15 mL
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solvent
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176 mg
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catalyst
Reaction Step One
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Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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